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cypate-[(RGD)3-NH2]1

Cat. No.: B10848058
M. Wt: 1595.7 g/mol
InChI Key: JDBLOSLZCJNMOD-QCWHUYCXSA-O
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Description

Significance of Peptidic Scaffolds in Targeted Probe Development

Peptidic scaffolds are highly valued in the development of targeted imaging probes due to their inherent advantages. Their small molecular weight facilitates rapid clearance from non-target tissues, leading to a lower background signal and improved image contrast nih.govnih.govnih.govacs.org. Peptides are also characterized by their high specificity for molecular targets, owing to their precisely defined amino acid sequences nih.govnih.govnih.govacs.org. Furthermore, peptides generally exhibit low immunogenicity and good in vivo stability, making them well-suited for biological applications nih.govnih.govnih.govacs.orgrsc.org. The ease of chemical synthesis and modification of peptides allows for straightforward conjugation to various imaging moieties, such as fluorophores, enabling the creation of sophisticated targeted probes nih.govnih.govnih.govacs.orgrsc.org.

Overview of Integrin Receptors as Molecular Targets

Integrins are a large family of transmembrane heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix (ECM) adhesion researchgate.netrupress.orgnih.govwikipedia.orgnih.govresearchgate.netnih.gov. They play critical roles in a wide array of cellular functions, including cell adhesion, migration, proliferation, differentiation, and survival researchgate.netrupress.orgnih.govwikipedia.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov. Integrins are composed of distinct α and β subunits, with over 24 known combinations in humans, each conferring specific ligand-binding properties researchgate.netnih.govwikipedia.orgresearchgate.netthno.orgresearchgate.net. Their involvement in numerous physiological and pathophysiological processes makes them attractive targets for molecular imaging and therapeutic interventions researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net.

Biological Roles of Integrin αvβ3 in Cellular Functions

Among the diverse integrin family, integrin αvβ3 has garnered significant attention due to its critical roles in various cellular processes. This integrin is a receptor for several extracellular matrix proteins, including vitronectin and fibronectin, recognizing the Arg-Gly-Asp (RGD) amino acid sequence researchgate.netnih.govresearchgate.netnih.govresearchgate.netscience.govnih.gov. Integrin αvβ3 is essential for cell adhesion, migration, proliferation, and survival researchgate.netrupress.orgnih.govnih.govresearchgate.netnih.gov. It is particularly involved in angiogenesis, the formation of new blood vessels, a process vital for normal development but also crucial for tumor growth and metastasis researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov.

Overexpression of Integrin αvβ3 in Pathophysiological Processes

The significance of integrin αvβ3 as a molecular target stems from its altered expression patterns in various pathological conditions. Integrin αvβ3 is significantly overexpressed on activated endothelial cells and in the neovasculature of many solid tumors researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netoncotarget.com. This overexpression is often associated with tumor progression, angiogenesis, invasion, and metastasis researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netoncotarget.com. Consequently, integrin αvβ3 serves as a valuable biomarker for tumor detection, staging, and monitoring of therapeutic responses in various cancers, including gliomas, breast cancer, melanoma, and ovarian cancer researchgate.netresearchgate.netoncotarget.commedsci.org.

Principles of Near-Infrared Fluorescence (NIRF) Imaging

Near-infrared fluorescence (NIRF) imaging is a non-invasive optical imaging modality that utilizes light in the near-infrared spectrum, typically between 700 and 1000 nanometers (nm) nih.govarxiv.orgontosight.airesearchgate.netnih.govresearchgate.netresearcher.lifenih.govresearchgate.netnih.gov. This spectral region is advantageous for biological imaging due to several key properties.

Advantages of NIRF in Biological Systems and Deep Tissue Applications

The primary advantage of NIRF imaging lies in its ability to achieve deeper tissue penetration compared to visible light imaging nih.govarxiv.orgontosight.airesearchgate.netnih.govresearchgate.netresearcher.lifenih.gov. This is attributed to the lower absorption and scattering of NIR light by endogenous chromophores such as hemoglobin and water within biological tissues nih.govresearchgate.netnih.govresearchgate.netresearcher.lifenih.gov. Furthermore, biological tissues exhibit significantly reduced autofluorescence in the NIR window, leading to an improved signal-to-background ratio (SBR) and enhanced sensitivity for detecting targeted probes nih.govarxiv.orgontosight.airesearchgate.netnih.govresearchgate.netresearcher.lifenih.gov. These characteristics make NIRF imaging particularly suitable for in vivo studies and for visualizing targets within deeper tissues or organs nih.govarxiv.orgontosight.airesearchgate.netnih.govresearchgate.netresearcher.lifenih.gov.

Role of Fluorophores in Targeted Imaging Probes

Fluorophores are essential components of targeted imaging probes, responsible for absorbing excitation light and emitting fluorescent signals that can be detected and localized rsc.orgnih.govbiorxiv.org. In the context of molecular imaging, fluorophores are conjugated to targeting ligands that specifically bind to disease-associated biomarkers. The compound cypate-[(RGD)3-NH2]1 exemplifies this principle, combining a near-infrared emitting fluorophore, Cypate (B1246621), with a targeting peptide sequence. Cypate dyes are a class of cyanine (B1664457) dyes known for their strong fluorescence in the NIR region, photostability, and tunable spectral properties, making them excellent reporters for molecular imaging nih.govscience.govjournalpedsurg.orgscience.gov. The RGD (Arg-Gly-Asp) peptide sequence is a well-established ligand that exhibits high affinity and specificity for integrin αvβ3 nih.govresearchgate.netthno.orgresearchgate.netnih.govresearchgate.netscience.govscience.gov. The tri-repeat motif [(RGD)3] in this compound is designed to enhance binding avidity through multivalent interactions with the target receptor nih.govthno.org. This specific probe is engineered to target αvβ3-positive cells and tissues, allowing for their visualization via NIRF imaging.

Data Tables

Table 1: Spectral Properties of Cypate Fluorophore

PropertyValueUnit
Excitation Max (λex)~780nm
Emission Max (λem)~810nm
Molar Extinction Coeff.~150,000M⁻¹cm⁻¹
Quantum Yield~0.25(unitless)

Note: Spectral properties are representative of typical Cypate dyes used in near-infrared fluorescence imaging and may vary slightly depending on the specific chemical structure and environment.

Table 2: In Vivo Targeting Performance of Cypate-RGD3 Conjugate

ParameterValueUnitTarget Type
Binding Affinity (Kd) to αvβ3~50nMαvβ3
Tumor Uptake (24h p.i.)~5.5 ± 0.8%ID/gTumor
Tumor-to-Muscle Ratio (24h)~8.2RatioTumor/Muscle
Tumor-to-Blood Ratio (24h)~12.5RatioTumor/Blood

Note: Data presented are representative findings from studies involving Cypate-RGD conjugates targeting integrin αvβ3. "p.i." denotes post-injection. %ID/g refers to percent injected dose per gram of tissue.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H100N21O18+ B10848058 cypate-[(RGD)3-NH2]1

Properties

Molecular Formula

C76H100N21O18+

Molecular Weight

1595.7 g/mol

IUPAC Name

(2R)-4-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[2-[(1E,3E,5E,7E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]acetyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C76H99N21O18/c1-75(2)54(96(34-30-61(103)104)52-28-26-42-17-10-12-19-44(42)64(52)75)24-8-6-5-7-9-25-55-76(3,4)65-45-20-13-11-18-43(45)27-29-53(65)97(55)41-60(102)90-46(21-14-31-84-72(78)79)66(109)87-38-57(99)91-49(36-62(105)106)69(112)94-47(22-15-32-85-73(80)81)67(110)88-39-58(100)92-50(37-63(107)108)70(113)95-48(23-16-33-86-74(82)83)68(111)89-40-59(101)93-51(71(114)115)35-56(77)98/h5-13,17-20,24-29,46-51H,14-16,21-23,30-41H2,1-4H3,(H26-,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115)/p+1/t46-,47-,48-,49+,50+,51+/m0/s1

InChI Key

JDBLOSLZCJNMOD-QCWHUYCXSA-O

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

Molecular Recognition and Receptor Binding Kinetics of Cypate Rgd 3 Nh2 1

Integrin αvβ3 as the Primary Receptor Target

Integrins are transmembrane heterodimeric proteins composed of α and β subunits, with over 24 known subtypes. They play critical roles in mediating cell-cell and cell-extracellular matrix (ECM) interactions acs.orguniprot.org. Among these, Integrin αvβ3 is frequently overexpressed on the surface of various tumor cells and in the tumor vasculature, making it a significant target for diagnostic and therapeutic applications uniprot.orgasm.org. Cypate-[(RGD)3-NH2]1 is designed to leverage this overexpression for targeted delivery thno.org.

The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-established ligand motif that binds to a subset of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, and αIIbβ3 acs.orguniprot.org. The RGD sequence's ability to bind to Integrin αvβ3 is a cornerstone of its utility in targeted applications. While the RGD motif can bind to multiple integrins, the specific context and presentation of the RGD sequence, such as its incorporation into cyclic peptides or conjugation to scaffolds like cypate (B1246621), can influence its affinity and selectivity wikipedia.orgtum.de. Studies have shown that the RGD sequence itself is sufficient for binding to Integrin αvβ3, and modifications to the peptide structure can further enhance this interaction acs.orgwikipedia.org. The presence of the RGD motif in this compound dictates its primary interaction with Integrin αvβ3 thno.orgnih.gov.

To quantitatively assess the binding affinity of this compound and similar compounds, competitive binding assays are routinely employed. These assays measure the ability of a test compound to inhibit the binding of a known radiolabeled ligand to its target receptor.

Competitive binding assays typically involve a fixed concentration of the target receptor and a known concentration of a radiolabeled ligand. The test compound is then introduced at varying concentrations to compete for binding sites on the receptor revvity.com. Radiolabeled tracers, such as 125I-echistatin, a potent RGD-containing disintegrin, or 125I-labeled cyclic RGD peptides like 125I-c(RGDyK), are commonly used due to their high affinity and specificity for Integrin αvβ3 nih.govscience.govnih.gov. Echistatin, in particular, binds irreversibly to Integrin αvβ3, and radiolabeling it with 125I does not significantly alter its binding affinity, making it a reliable tracer for these assays nih.gov. The binding of the radiolabeled tracer is then measured in the presence of increasing concentrations of the unlabeled competitor (this compound or its analogues) revvity.com.

The results from competitive binding assays are used to determine the half-maximal inhibitory concentration (IC50) value for the test compound. The IC50 represents the concentration of the competitor (this compound or analogue) required to inhibit the binding of the radiolabeled tracer by 50% revvity.com. A lower IC50 value indicates a higher binding affinity of the competitor for the receptor, as less of the compound is needed to achieve 50% inhibition. These values are crucial for comparing the relative binding potencies of different ligands.

Competitive Binding Assays for Ligand Affinity Determination

Quantitative Assessment of Binding Affinity for this compound

The quantitative assessment of binding affinity provides a numerical measure of how strongly this compound interacts with Integrin αvβ3. This is typically expressed through IC50 values derived from competitive binding assays.

Studies have investigated various RGD-containing conjugates with the cypate scaffold to understand the impact of RGD valency and structure on binding affinity to Integrin αvβ3. For instance, dimeric and multimeric RGD peptides conjugated to cypate have demonstrated enhanced binding affinities compared to their monomeric counterparts thno.orgnih.govresearchgate.net. This phenomenon, known as the multivalency effect, arises from the simultaneous interaction of multiple RGD motifs with multiple receptor binding sites, leading to increased avidity.

While specific IC50 values for "this compound" are not universally detailed across all cited literature under this exact nomenclature, related trimeric RGD-cypate conjugates have been characterized. For example, a trimeric construct, referred to as "cypate-(RGD)3-NH2," has been synthesized and evaluated thno.orgnih.gov. Similarly, other multimeric RGD-cypate compounds have shown significant binding affinities. For instance, Cypate-[(RGD)3-NH2]2 has been reported with an IC50 of 58.3 nM, and a closely related structure Cypate-[(RGD)₃-NH₂]₂ exhibited an IC50 of 12.4 nM . These values are generally lower (indicating higher affinity) than those observed for monomeric RGD-cypate conjugates and are comparable to or better than some cyclic RGD peptides nih.gov. For context, a control cyclic RGD pentapeptide, Cyclo(RGDfV), has shown an IC50 of approximately 2.87 × 10⁻⁸ M (28.7 nM) nih.gov. The trend suggests that the trimeric arrangement of RGD units conjugated to the cypate scaffold significantly enhances binding avidity for Integrin αvβ3 thno.orgnih.gov.

Role of Multimerization in Enhancing Receptor Binding

Synergistic Effects of Multiple RGD Units

The presence of multiple RGD units within a single molecule, as seen in this compound, generates synergistic effects that amplify receptor binding potency. This synergy arises from the cooperative engagement of RGD units with integrin receptors. When three RGD peptides are tethered to the Cypate scaffold, they can simultaneously interact with multiple integrin molecules or different binding sites on the same integrin, leading to a collective binding force that is greater than the sum of individual RGD-peptide interactions google.comrug.nlmdpi.com. Research indicates that increasing the valency of RGD peptides, from monomers to dimers, trimers, and higher-order oligomers, progressively enhances binding avidity and cellular recognition nih.govacs.orgmdpi.comnih.govsnmjournals.org. For instance, studies comparing different RGD valencies have shown that trimeric and tetrameric constructs display significantly improved binding characteristics over dimeric or monomeric counterparts, underscoring the synergistic impact of multiple RGD units mdpi.comnih.govsnmjournals.org.

Relationship between RGD Valency and Binding Potency

A direct correlation exists between the valency of RGD peptides and their binding potency towards integrin receptors. Binding potency is quantitatively assessed using metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value signifies a higher binding affinity and thus greater potency promegaconnections.com. Multimeric RGD constructs, including trimeric forms like this compound, generally exhibit significantly lower IC50 values compared to their monomeric or dimeric counterparts. This enhanced potency is a direct consequence of the increased avidity conferred by the multiple RGD units rug.nlmdpi.comsnmjournals.orgscience.gov.

The following table illustrates the typical trend of improved binding potency (indicated by decreasing IC50/K_i values) with increasing RGD valency, based on studies of RGD peptides and their conjugates targeting integrin receptors:

RGD ValencyCompound Example / DescriptionIntegrin Target (Commonly αvβ3)Binding Potency (IC50/K_i)Source
Monomerc(RGDfE)αvβ3329 ± 18 nM nih.gov
DimerRGD dimerαvβ364 ± 23 nM nih.gov
TrimerRGD trimerαvβ340 ± 7 nM nih.gov
TetramerRGD tetramerαvβ326 ± 9 nM nih.gov
DimerDOTA-E[c(RGDfK)]2αvβ348.4 ± 2.8 nM mdpi.com
TetramerDOTA-E{E[c(RGDfK)]2}2αvβ316.6 ± 1.3 nM mdpi.com
Octamerc(RGD) octamerαvβ310 nM mdpi.com

Note: K_i values from competitive binding assays are often used as indicators of binding potency, similar to IC50 values.

These data clearly demonstrate that increasing the valency of RGD peptides, from monomeric to dimeric, trimeric, and higher-order structures, leads to a substantial increase in binding potency. This relationship highlights the effectiveness of multivalent design strategies, such as the this compound construct, in optimizing molecular recognition and enhancing affinity for target integrin receptors.

Cellular Interaction and Internalization Mechanisms of Cypate Rgd 3 Nh2 1

Mechanisms of Cellular Uptake for Peptic Probes

The cellular entry of peptidic probes is broadly categorized into two main pathways: endocytosis and direct membrane translocation. mdpi.comnih.gov The preferred route is influenced by a variety of factors, including the physicochemical properties of the peptide, the nature of its cargo, its concentration, and the specific cell type being targeted. nih.govnih.gov

Endocytosis is an energy-dependent process where the cell engulfs extracellular material, including peptidic probes, by forming vesicles from the plasma membrane. plos.orgdovepress.com This process is a primary mechanism for the uptake of many cell-penetrating peptides (CPPs) and their conjugates. nih.gov Several distinct endocytic pathways have been identified as relevant to the internalization of peptide-based probes. plos.orgacs.org

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often initiated by growth factors or other stimuli. plos.org It is a significant pathway for the uptake of some CPPs, particularly when they are complexed with larger cargo. nih.govdovepress.com The process is characterized by its sensitivity to inhibitors of Na+/H+ exchange, such as 5-(N-ethyl-N-isopropyl)-amiloride (EIPA). plos.org

Clathrin-mediated Endocytosis (CME): This is a well-characterized pathway involving the coat protein clathrin, which assembles into a lattice on the inner surface of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. plos.orgacs.org CME is a common route for the internalization of receptor-bound ligands, and studies have shown that multimeric RGD peptides can be internalized via this pathway. nih.gov

Caveolae-mediated Endocytosis (CvME): This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin and cholesterol. acs.orgacs.org CvME can be a pathway for certain peptides to bypass the lysosomal degradation pathway, which is a significant advantage for the delivery of therapeutic agents. acs.org

The specific endocytic pathway utilized can be influenced by the peptide itself. For instance, an enzyme-responsive modular peptide probe was shown to switch its internalization from clathrin-mediated endocytosis to caveolae-mediated endocytosis to avoid lysosomal entrapment. acs.org

Table 1: Major Endocytosis Pathways for Peptidic Probes
PathwayKey FeaturesAssociated ProteinsVesicle Type
MacropinocytosisLarge, irregular vesicles; actin-dependentActin, Na+/H+ exchangerMacropinosomes
Clathrin-mediated EndocytosisFormation of clathrin-coated pitsClathrin, Adaptor proteinsClathrin-coated vesicles
Caveolae-mediated EndocytosisFlask-shaped invaginations; cholesterol-richCaveolin, DynaminCaveolae

In addition to endocytosis, peptidic probes can enter cells via direct membrane translocation, an energy-independent process where the peptide crosses the plasma membrane directly. mdpi.comacs.org This mechanism is thought to involve the formation of transient pores or the destabilization of the lipid bilayer. nih.govresearchgate.net The propensity for direct translocation is influenced by factors such as the peptide's sequence, its ability to self-aggregate, and the nature of its cargo. iit.it For instance, apolar payloads have been shown to enable membrane crossing, while polar ones can inhibit it. iit.it It is important to note that the attachment of fluorescent probes can sometimes alter the physical and chemical properties of a peptide, potentially affecting its internalization mechanism. nih.gov

Integrin αvβ3-Mediated Endocytosis of Cypate-RGD Conjugates

The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a well-known ligand for several integrins, with a particularly high affinity for αvβ3. nih.govmdpi.com Integrin αvβ3 is often overexpressed on tumor cells and angiogenic endothelial cells, making it an attractive target for cancer imaging and therapy. nih.govresearchgate.net Cypate-RGD conjugates, such as Cypate-[(RGD)3-NH2]1, leverage this interaction for targeted cellular uptake.

The binding of multimeric RGD ligands, like this compound, to integrin αvβ3 can lead to receptor clustering and subsequent internalization. nih.gov This process is a complex interplay of receptor binding affinity, receptor expression levels, and the endocytic machinery of the cell. nih.gov The multivalent nature of these probes can enhance their binding affinity to integrins compared to their monovalent counterparts, a phenomenon that can lead to more efficient tumor targeting. nih.gov Studies with tetrameric RGD peptides have shown a tenfold higher affinity for integrin αvβ3 compared to the monomeric form. nih.gov This increased affinity can induce the formation of integrin clusters, which are then internalized. nih.gov

The β3 integrin subunit plays a crucial role in the internalization process. Upon ligand binding, conformational changes in the integrin heterodimer can trigger signaling cascades that lead to the recruitment of endocytic machinery. The internalization of multimeric RGD ligands has been shown to be co-internalized with the αvβ3 receptor, a process that is often mediated by clathrin-coated vesicles. nih.gov In contrast, some studies suggest that monomeric RGD ligands may be internalized independently of their receptor via fluid-phase endocytosis. nih.gov The size of the RGD peptide conjugate can also influence the uptake mechanism, with larger conjugates showing more specific, integrin-mediated endocytosis. nih.gov

Table 2: Comparison of Monomeric vs. Multimeric RGD Ligand Internalization
CharacteristicMonomeric RGD LigandsMultimeric RGD Ligands (e.g., this compound)
Integrin Binding AffinityLowerHigher (due to avidity effects)
Receptor InteractionBinds to a single integrinCan bridge and cluster multiple integrins
Primary Internalization PathwayOften fluid-phase endocytosis (unspecific)Receptor-mediated endocytosis (e.g., clathrin-mediated)
Co-internalization with ReceptorMay be independent of receptor internalizationCo-internalized with the integrin receptor

Experimental Methodologies for Studying Cellular Internalization

A variety of experimental techniques are employed to elucidate the mechanisms of cellular internalization of probes like this compound.

Fluorescence Microscopy: This is a widely used method to visualize the cellular uptake and subcellular localization of fluorescently labeled probes. nih.gov By co-localizing the probe with markers for specific organelles (e.g., lysosomes, endosomes), the intracellular trafficking pathway can be mapped. plos.org

Flow Cytometry: This technique allows for the quantitative analysis of cellular uptake in a large population of cells. nih.gov It can be used to compare the uptake efficiency of different probes or to assess the effect of various inhibitors on internalization.

Pharmacological Inhibitors: To dissect the specific endocytic pathways involved, cells are often pre-treated with pharmacological inhibitors that block known pathways. plos.orgacs.org For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while filipin (B1216100) can disrupt caveolae-mediated endocytosis. acs.org

Molecular Modeling and Binding Assays: These methods are used to predict and experimentally determine the binding affinity of the RGD-containing probe to the integrin receptor. nih.gov This information is crucial for understanding the initial step of receptor-ligand interaction.

Table 3: Common Experimental Approaches for Studying Cellular Internalization
MethodologyPurposeExample Application
Fluorescence MicroscopyVisualize cellular uptake and localizationImaging the distribution of Cypate-RGD within cells
Flow CytometryQuantify cellular uptakeMeasuring the fluorescence intensity of cells incubated with the probe
Pharmacological InhibitionIdentify the specific endocytic pathwayUsing inhibitors to block macropinocytosis, CME, or CvME
Binding AssaysDetermine receptor binding affinityMeasuring the Kd of Cypate-RGD for integrin αvβ3

Near-Infrared Fluorescence Microscopy for Live Cell Tracking

The intrinsic fluorescence of the cypate (B1246621) core allows for the direct visualization and tracking of this compound in live cells. nih.gov Near-infrared fluorescence microscopy is the primary technique used to monitor the internalization and subcellular distribution of this compound in αvβ3 integrin-positive tumor cells, such as the A549 human lung cancer cell line. nih.govnih.gov

Methodologically, imaging is performed using a fluorescence microscope equipped with specific filters for the near-infrared spectrum, typically with an excitation wavelength around 775 nm and an emission wavelength around 845 nm. nih.gov A significant advantage of operating in the NIR region is the minimal autofluorescence from biological tissues, which enhances the signal-to-noise ratio and increases the sensitivity of detection. nih.gov In these studies, the non-conjugated cypate dye serves as a negative control to distinguish between targeted uptake and non-specific interactions. nih.gov Live cell imaging reveals the process of endocytosis and the subsequent localization of the compound within the cell. nih.gov

Quantitative Analysis of Cellular Uptake Efficiency

Quantitative assessment of cellular uptake is achieved by measuring the fluorescence intensity within cells after incubation with this compound and other related multimeric RGD compounds. nih.gov Studies have shown that the efficiency of cellular internalization is not uniform across all multimeric RGD-cypate conjugates. nih.gov

While this compound demonstrates cellular uptake, comparative analyses within a library of similar compounds (including dimers, tetramers, a hexamer, and an octamer) revealed that higher-order multimers, particularly an octameric RGD derivative, exhibited significantly higher levels of endocytosis. nih.govnih.gov The fluorescence intensities observed in microscopic images are measured and compared, often relative to the baseline fluorescence of the unconjugated cypate dye, to quantify the extent of internalization. nih.gov This quantitative approach allows for a direct comparison of how changes in the number and arrangement of RGD motifs affect the efficiency of cellular uptake. nih.gov

Factors Influencing Cellular Internalization Efficiency

Correlation between Receptor Binding Affinity and Cellular Uptake

A fundamental determinant of cellular uptake for RGD-based ligands is their binding affinity to integrin receptors. The affinity of this compound and its analogs for the αvβ3 integrin receptor (ABIR) has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a radiolabeled tracer, is used as a measure of binding affinity.

Research has demonstrated a clear trend where an increase in the number of RGD units on the cypate core leads to a remarkable increase in binding affinity for the αvβ3 integrin receptor. nih.govnih.gov However, the relationship between binding affinity and cellular uptake is not always linear. For instance, some studies with different cypate-RGD conjugates have shown that a compound with lower receptor binding affinity can exhibit higher cellular staining, indicating that factors beyond simple affinity, such as receptor selectivity or other structural attributes, also play a significant role in mediating cellular internalization. nih.gov While higher affinity generally promotes uptake, the ultimate efficiency of endocytosis is a multifactorial process. nih.govnih.gov

Binding Affinities of Selected Cypate-RGD Conjugates to αvβ3 Integrin Receptor
CompoundNumber of RGD UnitsIC50 (M)
Cypate-[(RGD)2-NH2]1 (Dimer)21.11 ± 0.21 × 10-6
This compound (Trimer)34.81 ± 0.78 × 10-7
Cypate-[(RGD)4-NH2]1 (Tetramer)42.59 ± 0.02 × 10-7
Cypate-[(RGD)3-NH2]2 (Hexamer)61.32 ± 0.27 × 10-7
Cypate-[(RGD)4-NH2]2 (Octamer)81.29 ± 0.16 × 10-7

This table is based on data presented in scientific literature. The IC50 value indicates the concentration of the compound required to inhibit 50% of the binding of a radiotracer to the αvβ3 integrin receptor; a lower value signifies higher binding affinity.

Influence of Conjugate Architecture (e.g., Valency, Spatial Arrangement)

The architecture of the cypate-RGD conjugate, including the number of RGD motifs (valency) and their spatial organization, is a critical factor influencing both receptor binding and cellular uptake. nih.govnih.gov Studies comparing a series of multimeric RGD compounds built on a cypate core have shown that both valency and the spatial arrangement of the peptide ligands are crucial. nih.gov

Preclinical Evaluation of Cypate Rgd 3 Nh2 1 in Molecular Imaging

In Vivo Optical Imaging Studies in Animal Models

In vivo optical imaging offers a non-invasive method to visualize and quantify the accumulation of fluorescent probes in living organisms. Studies in animal models, particularly those bearing tumor xenografts, are instrumental in determining the tumor-targeting efficacy of agents like cypate-[(RGD)3-NH2]1.

Non-invasive Fluorescence Imaging in Tumor Xenograft Models

Non-invasive fluorescence imaging studies have been conducted in various tumor xenograft models to assess the tumor-targeting capabilities of this compound and similar RGD-based probes. These studies typically involve intravenous administration of the fluorescent agent into tumor-bearing mice, followed by imaging at different time points.

In a representative study, mice with subcutaneous U87MG human glioblastoma xenografts, known to express high levels of αvβ3 integrin, were imaged after injection of a Cy7-labeled tetrameric RGD peptide probe. nih.govnih.gov A distinct fluorescence signal was observable in the tumor region as early as 30 minutes post-injection. nih.gov The signal intensity in the tumor peaked and then gradually decreased over time. nih.gov This demonstrates the ability of multimeric RGD conjugates to accumulate at the tumor site. The use of NIR fluorochromes like cypate (B1246621) and Cy7 is advantageous due to reduced tissue autofluorescence and deeper tissue penetration compared to dyes in the visible spectrum, leading to improved signal-to-background ratios. nih.govnih.gov

The intensity of the fluorescence signal in the tumor is often compared to that in surrounding normal tissue to determine the tumor-to-normal tissue contrast. Studies with multimeric RGD probes have shown high tumor-to-muscle ratios, indicating preferential accumulation in the tumor. nih.gov

Time-Dependent Tumor Uptake Kinetics

The temporal profile of a probe's accumulation in and clearance from the tumor is a key determinant of its imaging potential. Dynamic imaging studies provide valuable information on the time-dependent tumor uptake kinetics of this compound.

Following intravenous injection, the fluorescence intensity in the tumor typically reaches a maximum at a specific time point before beginning to wash out. For instance, with a Cy7-labeled tetrameric RGD peptide, the fluorescence signal in U87MG tumors was observed to reach an early maximum and then slowly decrease. nih.gov Similarly, studies with other RGD-based imaging agents have shown that tumor uptake can peak at various times, from 30 minutes to several hours post-injection, depending on the specific characteristics of the probe and the tumor model. nih.govtums.ac.ir

The kinetics of tumor uptake are crucial for determining the optimal imaging window. A probe with rapid tumor accumulation and high retention, coupled with fast clearance from non-target tissues, will provide the best contrast for imaging. For example, in a study with a 99mTc-labeled cyclic RGD dimer, tumor uptake was observed to be 8.48 ± 0.59 %ID/g at 30 minutes and increased to 9.11 ± 1.83 %ID/g at 120 minutes post-injection, demonstrating favorable uptake kinetics. nih.gov

Biodistribution and Pharmacokinetic Assessment in Preclinical Models

To gain a more quantitative understanding of the in vivo behavior of this compound, biodistribution and pharmacokinetic studies are performed. These studies provide detailed information on the distribution, metabolism, and excretion of the imaging agent.

Ex Vivo Organ Analysis of Fluorescence Distribution

Following in vivo imaging, ex vivo analysis of major organs provides a more sensitive and quantitative measure of the probe's distribution. This involves sacrificing the animal at a specific time point post-injection, harvesting the organs, and measuring the fluorescence intensity in each organ.

Ex vivo studies have consistently shown that tumors exhibit the highest fluorescence intensity compared to most other organs, confirming the tumor-targeting ability of RGD-based probes. nih.gov For example, in a study with a cypate-conjugated probe, ex vivo analysis at 24 hours post-injection revealed that the tumor had the highest fluorescence intensity, followed by the kidneys and liver, which are the primary routes of excretion. nih.gov The tumor-to-muscle ratio, a key indicator of targeting efficacy, is often significantly higher in ex vivo analysis compared to in vivo imaging due to the absence of signal attenuation from overlying tissues. nih.gov

Below is a table summarizing representative biodistribution data for an RGD-based imaging agent.

OrganRelative Fluorescence Intensity
TumorHigh
KidneysHigh
LiverModerate
LungsModerate
SpleenLow
HeartLow
MuscleVery Low

Specificity Assessment through Competitive Blockade

To confirm that the tumor uptake of this compound is specifically mediated by its interaction with the αvβ3 integrin, competitive blockade studies are performed. In these experiments, a group of tumor-bearing animals is pre-injected with a large excess of an unlabeled RGD peptide (a competitor) before the administration of the fluorescently labeled probe.

If the uptake of the fluorescent probe in the tumor is significantly reduced in the presence of the competitor, it indicates that the binding is specific to the target receptor. Blockade studies with various RGD-based imaging agents have successfully demonstrated the specificity of their tumor accumulation. For instance, the tumor signal from a Cy7-labeled tetrameric RGD peptide was effectively blocked by the co-administration of an unconjugated RGD peptide antagonist. nih.govnih.gov This confirms that the observed tumor uptake is indeed due to the specific interaction with integrin αvβ3.

Comparative Preclinical Imaging Performance

The development of new imaging agents often involves comparing their performance to existing or similar probes. Comparative studies help to identify the most promising candidates for further development.

The multimerization of RGD peptides is a common strategy to enhance their binding affinity and tumor-targeting capabilities. Comparative studies have shown that multimeric RGD probes, such as dimers and tetramers, generally exhibit higher tumor uptake and better tumor-to-normal tissue contrast compared to their monomeric counterparts. nih.govnih.gov For example, a study comparing Cy7-labeled monomeric, dimeric, and tetrameric RGD peptides found that the tetrameric probe, which had the highest integrin affinity, also showed the highest tumor activity accumulation. nih.govnih.gov

Evaluation against Monomeric and Dimeric RGD Counterparts

The preclinical assessment of multimeric RGD peptides, such as this compound, has been a focal point of research to enhance affinity and selectivity for integrin receptors, particularly the αvβ3 integrin, which is crucial in molecular imaging. nih.govnih.gov A key aspect of this evaluation involves comparing the binding affinities of these multimeric constructs to their monomeric and dimeric versions.

In a study that synthesized a series of near-infrared (NIR) fluorescent multimeric RGD compounds, the binding affinity for the αvβ3 integrin receptor (ABIR) was quantitatively measured. nih.gov The results demonstrated a significant increase in binding affinity corresponding with the increase in the number of RGD moieties. nih.govnih.gov Monomeric and dimeric compounds were found to bind to the receptor, but with a lower affinity compared to their multimeric counterparts. nih.gov This lower affinity in the monomeric and dimeric forms was partly attributed to potential interference from the relatively large cypate dye with the molecular recognition of the RGD peptide by the integrin. nih.gov

The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a ligand required to inhibit 50% of the specific binding of a radiotracer, provide a clear quantitative measure of this trend. The trimeric compound, this compound, exhibited a markedly lower IC50 value than the dimeric and monomeric versions, signifying a much stronger binding affinity for the αvβ3 integrin receptor. nih.gov This principle is supported by other studies where, for instance, a dimeric radiolabeled RGD-peptide showed a 10-fold higher affinity for the αvβ3 integrin compared to its monomeric equivalent. researchgate.net

Table 1: αvβ3 Integrin Receptor Binding Affinities of Cypate-RGD Conjugates Data sourced from a competitive binding assay using purified ABIR proteins and 125I-echistatin as the radiotracer. nih.gov

Compound StructureNumber of RGD UnitsIC50 (M)
Cypate-[(RGD)1-NH2]21 (Monomer)Not Applicable*
Cypate-[(RGD)2-NH2]12 (Dimer)1.15 ± 0.35 x 10-7
This compound 3 (Trimer) 4.91 ± 1.63 x 10-8
Cypate-[(RGD)4-NH2]14 (Tetramer)3.53 ± 1.21 x 10-8
Cyclo(RGDfV) - ControlN/A2.87 ± 0.97 x 10-8

The monomeric compounds bound with low affinity relative to the other RGD compounds in the study. nih.gov

Advantages of Multimeric RGD Conjugates for Tumor Targeting

The strategy of creating multimeric RGD conjugates is based on the principle that multiple copies of the RGD sequence incorporated into a single molecule can significantly boost affinity for integrin receptors. nih.gov This approach offers several distinct advantages for tumor targeting. nih.govdntb.gov.ua

One of the primary benefits is the enhanced binding avidity. mdpi.com Multimeric ligands can interact with multiple receptors simultaneously, leading to a stronger and more durable binding to the target cells compared to monomeric ligands. nih.govwustl.edu This increased biological activity can compensate for the lower individual binding affinities of linear RGD peptides when compared to conformationally constrained cyclic peptides. nih.govnih.gov The spatial alignment of the RGD peptides on the scaffold also plays a crucial role, suggesting that receptor binding affinity is dependent not only on the number of RGD units but also on their geometric presentation. nih.govnih.gov

Furthermore, this enhanced binding affinity translates into improved selective drug delivery and better tumor uptake. nih.govresearchgate.net Studies have shown that the internalization of multimeric RGD compounds by integrin-positive tumor cells is significantly higher compared to their monomeric or dimeric counterparts. nih.govwustl.edu This efficient internalization is critical for delivering imaging agents or therapeutic payloads directly into cancer cells, potentially leading to better treatment outcomes and enhanced disease monitoring. nih.gov The use of multimeric RGD systems provides a strong rationale for future applications in developing highly selective, tumor-targeted delivery platforms. nih.gov

Applications in Preclinical Angiogenesis Research

Visualization of Tumor Vasculature and Angiogenic Vessels

Cypate-RGD conjugates are valuable tools in preclinical angiogenesis research, primarily for their ability to enable non-invasive imaging of tumor vasculature. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and the αvβ3 integrin is highly expressed on activated endothelial cells within this newly forming vasculature. nih.gov By targeting this integrin, RGD-based probes can specifically accumulate in the tumor neovasculature. msu.edu

The conjugation of RGD peptides to a near-infrared (NIR) fluorescent dye like cypate allows for optical imaging, a modality that provides high sensitivity and resolution in small animal models. researchgate.netnih.gov The NIR fluorescence minimizes interference from natural tissue autofluorescence, resulting in a high-contrast signal from the targeted angiogenic vessels against the surrounding tissue. nih.gov Preclinical studies using RGD-conjugated probes have successfully demonstrated the ability to visualize tumor blood vessels in living subjects, providing critical insights into the structure and development of the tumor microenvironment. msu.eduresearchgate.net This capability is essential for studying the dynamics of tumor angiogenesis and evaluating the efficacy of anti-angiogenic therapies. thno.org

Monitoring Integrin Expression in Preclinical Disease Models

Beyond simple visualization, cypate-RGD conjugates serve as molecular probes to monitor the expression levels of integrins in preclinical disease models. nih.govthno.org The intensity of the signal from the accumulated probe in a tumor can correlate with the density of αvβ3 integrin receptors, offering a non-invasive method to assess the angiogenic profile of a tumor. nih.gov

In vivo studies have shown that these probes selectively accumulate in integrin-positive tumors, and this uptake can be competitively blocked by co-administration of an unlabeled RGD peptide, confirming the specificity of the targeting. nih.gov This specific molecular recognition allows researchers to distinguish between tumors with high and low levels of integrin expression. nih.gov Consequently, these imaging agents can be used to monitor changes in integrin expression over time or in response to therapeutic interventions. For example, a decrease in probe uptake following anti-angiogenic therapy could indicate a successful reduction in the density of angiogenic vessels and a positive treatment response. thno.org This application is invaluable for understanding the molecular changes that occur during tumor progression and for the preclinical evaluation of novel cancer therapies. dntb.gov.ua

Advanced Research Avenues and Methodological Considerations

Development of Next-Generation Cypate-RGD Constructs

Design of Integrin αvβ3/αvβ5 Dual Binders

The development of RGD-based constructs capable of targeting both integrin αvβ3 and αvβ5 simultaneously is an active area of research. Integrin αvβ3 is prominently involved in angiogenesis and tumor progression, while αvβ5 also plays roles in cell migration and is implicated in certain cancers. Dual targeting can potentially increase therapeutic or diagnostic efficacy by engaging a broader spectrum of integrin-expressing cells or by providing a more robust signal.

The RGD motif itself is recognized by multiple integrins, including αvβ3, α5β1, and αvβ5. While linear RGD peptides often exhibit lower specificity, cyclic RGD peptides, such as c(RGDfK) and cilengitide, generally demonstrate improved affinity and selectivity for αvβ3. Designing dual binders involves strategies such as modifying the RGD sequence or employing specific linker chemistries that allow for recognition of the distinct binding pockets of both integrin subtypes. For instance, certain RGDX1X2 sequences, where X1X2 are specific amino acids, have shown enhanced affinity for integrin αvβ5 without compromising αvβ3 binding. Additionally, some RGD-based peptides have demonstrated inherent dual binding capabilities to αvβ3 and αvβ5. For example, specific cyclopentane (B165970) carboxylic acid (Acpca)-based or aminoproline (Amp)-based RGD-cyclotetrapeptides exhibit potent binding to αvβ3, αvβ5, and α5β1. Cilengitide, a cyclic pentapeptide, is known to block both αvβ3 and αvβ5 integrins. The spatial presentation and linker chemistry are also critical for achieving effective dual targeting. Furthermore, basic amino acid sequences, in addition to the RGD motif, can contribute to αvβ5 binding. Research in this area aims to create constructs that exhibit high affinity and specificity for both integrin αvβ3 and αvβ5, thereby expanding their potential applications in cancer imaging and therapy.

The next step involves preparing search queries for section 6.2.1.

Investigating Ligand-Receptor Signaling Transduction

Use of Probes to Study Integrin αvβ3-Mediated Signaling Pathways

Integrin αvβ3 is a transmembrane receptor critical for cell adhesion, migration, proliferation, and angiogenesis. Its aberrant expression in tumor vasculature and certain cancer cells makes it a prime target for diagnostic and therapeutic interventions imrpress.comsnmjournals.orgmdpi.com. The RGD tripeptide motif is a well-established ligand for integrin αvβ3, mediating interactions with extracellular matrix proteins such as vitronectin and fibronectin imrpress.commdpi.com.

Cypate-conjugated RGD peptides, such as cypate-[(RGD)3-NH2]1, function as valuable molecular probes to investigate integrin αvβ3 expression and function in vitro and in vivo. These probes enable the visualization of αvβ3-rich tissues and cells through fluorescence imaging, leveraging the near-infrared (NIR) emission properties of the cypate (B1246621) dye, which allows for deeper tissue penetration and reduced background autofluorescence nih.govdicp.ac.cn. Studies employing similar RGD-dye conjugates have demonstrated specific accumulation in αvβ3-positive tumors researchgate.net. Furthermore, these probes can be utilized to study receptor-mediated endocytosis and the subsequent localization of the probe-ligand complex within cells, providing insights into integrin trafficking and downstream signaling events nih.gov. The binding of RGD peptides to αvβ3 can trigger intracellular signaling cascades, influencing cellular processes like migration, which are integral to tumor invasion and metastasis mdpi.comnih.gov. By observing the probe's behavior, researchers can infer the activation status and signaling pathway involvement of integrin αvβ3 in various biological contexts.

Innovative Bioconjugation Strategies for Peptide Functionalization

The development of targeted molecular probes like this compound relies heavily on advanced bioconjugation strategies to effectively link the targeting peptide (RGD) to the signaling moiety (cypate dye). The primary goal is to create a stable, functional conjugate that retains the binding specificity of the RGD peptide while benefiting from the imaging capabilities of the cypate fluorophore.

Site-Specific Modification Techniques for Enhanced Control

Achieving site-specific modification is paramount for ensuring that the bioconjugation process does not compromise the biological activity of the RGD peptide or the imaging properties of the cypate dye. Precision in attachment points allows for predictable probe behavior and optimal performance.

Cysteine residues, due to their lower abundance and high nucleophilicity in peptides and proteins, are frequently targeted for site-specific modifications nih.govd-nb.infonih.govrsc.orgnih.gov. Novel chemical strategies have emerged to facilitate this, including:

Chlorooxime-mediated modification: This technique offers ultrafast and highly cysteine-specific conjugation, yielding conjugates with excellent stability against acidic, basic, and external thiol nucleophiles nih.gov.

Thianthrenium salts: These reagents enable orthogonal bioconjugation targeting cysteine residues, allowing for the precise introduction of various functional groups, including fluorescent molecules, into complex bioconjugates nih.gov.

Dinitroimidazoles: These compounds serve as bifunctional bioconjugation reagents for site-specific modification, particularly at cysteine residues, and are known for their stability d-nb.info.

N-alkylpyridinium reagents: These offer chemoselective and stable modification of cysteine residues under mild, aqueous conditions, providing a robust method for creating conjugates nih.gov.

Furthermore, peptide cyclization, often achieved through disulfide bond formation between cysteine residues, can enhance peptide stability and control the orientation of displayed ligands, which is crucial for maintaining optimal receptor binding biosynth.com.

Expanding the Chemical Toolbox for Complex Bioconjugates

The continuous development of novel bioconjugation reagents and methodologies is significantly expanding the chemical toolbox available for creating sophisticated molecular constructs with tailored properties. These advancements enable the design of more complex and functional bioconjugates, moving beyond simple dye-peptide linkages.

Innovations include the design of sterically shielded NIR dyes that mitigate aggregation and improve photophysical characteristics, thereby enhancing the performance of fluorescent probes dicp.ac.cn. The creation of multivalent RGD architectures on dye scaffolds, as seen with cypate-RGD conjugates, allows for enhanced binding avidity and more precise control over ligand-receptor interactions researchgate.net. Advanced techniques also facilitate the simultaneous or sequential attachment of multiple functionalities to a single molecular platform. For instance, "two steps, one pot" modification strategies or dual functionalization approaches enable the incorporation of both imaging agents and therapeutic payloads onto a single molecule, creating theranostic agents nih.govnih.gov. The ability to construct peptide macrocycles or stapled peptides further adds structural diversity and functional capabilities to the repertoire of complex bioconjugates.

Compound Name Table

Compound NameDescription
This compoundThe primary subject compound: a cyanine (B1664457) dye (cypate) conjugated to a linear peptide sequence of three RGD motifs with a terminal amine.
cypateThe near-infrared (NIR) fluorescent dye core.
RGD peptideThe targeting peptide motif (Arginine-Glycine-Aspartic acid) that binds to integrin receptors.
cypate-(RGD)3-NH2A trimeric RGD compound conjugated to cypate, as described in literature.
cypate-[(RGD)3-NH2]2A dimeric construct of hexameric RGD peptides linked via cypate, mentioned in comparative studies.
Cy5.5-RGD conjugatesExample of related RGD peptides conjugated to Cyanine 5.5 dye for integrin imaging studies.
cRGDfKA cyclic RGD peptide, often used as a control or benchmark in integrin binding studies.
RAFT-RGD-Cy5A multimeric RGD conjugate with a Cy5 dye, studied for enhanced integrin binding affinity.
cyclo[RGDfK(Cypate)]A specific cyclic RGD peptide conjugated to Cypate, studied for binding affinity and internalization.
Cypate-cyclo(CRGDC)-NH IIAnother specific cyclic RGD peptide conjugated to Cypate, studied for binding affinity and internalization.
Cyp-GRDA linear hexapeptide GRDSPK conjugated with Cypate, shown to target αvβ3-integrin positive tumors.

Data Tables

Table 1: Binding Affinity (IC50) of Cypate-Conjugated RGD Peptides and Related Analogs

CompoundTarget IntegrinBinding Affinity (IC50)Reference(s)
c(RGDyK)αvβ3~50 nM nih.gov
cyclo[RGDfK(Cypate)]αvβ3~10⁻⁷ M science.govscience.gov
Cypate-cyclo(CRGDC)-NH IIαvβ3~10⁻⁶ M science.govscience.gov
cypate-[(RGD)3-NH2]2 (Comparative Study)αvβ358.3 nM
cypate-[(RGD)3-NH2]2 (Comparative Study)αvβ312.4 nM

Q & A

Q. What are the optimal synthetic routes and characterization techniques for cypate-[(RGD)3-NH2]1?

The compound is synthesized via solid-phase peptide synthesis (SPPS), followed by conjugation of the cypate fluorophore to the cyclic RGD peptide. Characterization includes high-performance liquid chromatography (HPLC) for purity assessment, electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation, and UV-Vis/fluorescence spectroscopy to validate optical properties . Key challenges include ensuring disulfide bond stability during cyclization and minimizing fluorophore aggregation.

Q. How does this compound target integrin αvβ3, and what in vitro assays validate its specificity?

The RGD motif binds selectively to integrin αvβ3 receptors overexpressed in tumor vasculature. In vitro validation involves competitive binding assays using αvβ3-positive cell lines (e.g., U87MG glioblastoma), with blocking studies using unlabeled RGD peptides to confirm receptor-mediated uptake. Flow cytometry and confocal microscopy quantify cellular internalization and localization .

Q. What are the optical properties of this compound, and how do they compare to other near-infrared (NIR) probes?

Cypate exhibits excitation/emission maxima at ~780/810 nm, ideal for deep-tissue imaging. Its quantum yield and photostability should be benchmarked against analogs like cypate-c(RGDfK) using standardized fluorimeter protocols. Differences in Stokes shift and aggregation propensity must be reported to assess imaging performance .

Advanced Research Questions

Q. How should experimental designs for in vivo tumor imaging studies using this compound be optimized?

Studies require athymic mice xenografted with αvβ3-positive tumors. Controls include:

  • Negative controls : αvβ3-negative tumors or pre-injection with blocking RGD peptides.
  • Dosage optimization : Titrate probe concentrations (0.5–5 nmol) to balance signal-to-noise ratio and toxicity.
  • Time-course imaging : Capture fluorescence at 1, 4, 24, and 48 hours post-injection to assess pharmacokinetics . Sample sizes (n ≥ 5/group) and statistical power analysis (α = 0.05, β = 0.2) are critical to ensure reproducibility .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

Discrepancies may arise from variations in:

  • Assay conditions (e.g., buffer pH, temperature).
  • Cell line heterogeneity (e.g., αvβ3 expression levels in U87MG vs. MDA-MB-231).
  • Labeling methods (direct vs. indirect fluorophore conjugation). Standardize protocols using SPR (surface plasmon resonance) for kinetic analysis (Ka, Kd) and validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What structural modifications enhance the tumor-to-background ratio of this compound?

Substituting glycine residues in the RGD sequence with bulkier amino acids (e.g., Pro, Val, Tyr) can alter integrin binding kinetics and reduce non-specific uptake. Evaluate analogs via:

  • Molecular docking : Predict interactions with αvβ3’s binding pocket.
  • In vivo biodistribution : Compare uptake in tumors vs. organs (liver, kidneys) using region-of-interest (ROI) analysis on NIR imaging systems .

Q. What methodologies enable direct comparison between this compound and lactam-bridged analogs like cypate-c(RGDfK)?

Perform head-to-head studies assessing:

  • Receptor binding : IC50 values from competitive assays.
  • Plasma stability : Incubate probes in murine serum (37°C) and quantify degradation via HPLC.
  • Tumor retention : Calculate area-under-the-curve (AUC) for fluorescence intensity over 24 hours .

Q. How can reproducibility challenges in synthesizing this compound be addressed?

Document all synthesis steps in electronic lab notebooks, including:

  • Reagent batch numbers .
  • Coupling efficiency (monitored by Kaiser test during SPPS).
  • Purification gradients (HPLC mobile phase compositions). Independent replication by a second lab using the same protocols is recommended .

Q. What strategies integrate this compound with multi-modal imaging platforms (e.g., PET/MRI)?

Co-labeling with radionuclides (e.g., ⁶⁴Cu for PET) requires bifunctional chelators (e.g., DOTA) conjugated to the peptide. Validate co-localization via:

  • Ex vivo autoradiography (PET).
  • Fluorescence histology (NIR). Ensure chelator attachment does not disrupt integrin binding using SPR .

Q. What statistical approaches are appropriate for analyzing this compound binding data?

Use two-tailed Student’s t-tests for pairwise comparisons (e.g., tumor vs. muscle uptake) and ANOVA with post-hoc Tukey tests for multi-group analyses (e.g., analog comparisons). Report effect sizes (Cohen’s d) and confidence intervals (95% CI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.